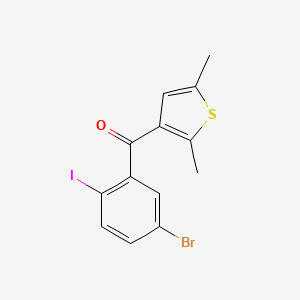
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone is a complex organic compound that features both halogenated phenyl and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process would likely be scaled up from laboratory methods, ensuring that the reaction conditions are carefully controlled to maintain product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or ethers.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone involves its interaction with specific molecular targets. The halogenated phenyl and thiophene moieties can interact with various enzymes and receptors, potentially affecting biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-iodophenyl)(2-methyl-1H-indol-1-yl)methanone
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (5-Bromo-2-iodophenyl)methanol
Uniqueness
What sets (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone apart from similar compounds is its unique combination of halogenated phenyl and thiophene moieties. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H10BrIOS |
|---|---|
Molekulargewicht |
421.09 g/mol |
IUPAC-Name |
(5-bromo-2-iodophenyl)-(2,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C13H10BrIOS/c1-7-5-10(8(2)17-7)13(16)11-6-9(14)3-4-12(11)15/h3-6H,1-2H3 |
InChI-Schlüssel |
RDMKKTBVOICYDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(=O)C2=C(C=CC(=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















